4-(Chloromethyl)-5-methylthiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c1-4-5(2-6)7-3-8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPUSUPRKZMMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 4-(Chloromethyl)-5-methylthiazole (CMMT)
The following technical guide is structured to provide an in-depth, actionable analysis of 4-(Chloromethyl)-5-methylthiazole (CMMT) , a critical heterocyclic building block in pharmaceutical and agrochemical synthesis.
CAS: 141305-54-6 (Free Base) | Primary Form: Hydrochloride Salt Role: High-Reactivity Electrophilic Synthon for Thiazole Pharmacophores
Executive Summary & Chemical Identity
4-(Chloromethyl)-5-methylthiazole (CMMT) is a specialized heterocyclic intermediate used primarily to introduce the 5-methylthiazol-4-yl-methyl moiety into bioactive molecules. It is a structural congener of the well-known Ritonavir intermediate (which bears a 2-isopropyl group). CMMT is valued in medicinal chemistry for its ability to provide the thiazole pharmacophore without the steric bulk of the isopropyl group, making it an essential tool for Structure-Activity Relationship (SAR) tuning in protease inhibitors and neonicotinoid development.
Due to the high reactivity of the chloromethyl group and the basicity of the thiazole nitrogen, the compound is kinetically unstable as a free base. It is almost exclusively manufactured, stored, and handled as its Hydrochloride salt (CMMT·HCl) to prevent autocatalytic polymerization.
Chemical Identification
| Parameter | Detail |
| IUPAC Name | 4-(Chloromethyl)-5-methyl-1,3-thiazole |
| CAS Number | 141305-54-6 (Free Base) / 7709-58-2 (Generic HCl)* |
| Molecular Formula | C₅H₆ClNS (Base) / C₅H₆ClNS[1][2][3][4][5][6]·HCl (Salt) |
| Molecular Weight | 147.63 g/mol (Base) / 184.09 g/mol (Salt) |
| SMILES | CC1=C(CN=C1)CCl |
| Key Structural Feature | Electrophilic exocyclic methylene (benzylic-like reactivity) |
*Note: CAS 141305-54-6 specifically denotes the 5-methyl substituted free base. Commercial catalogs often cross-reference this with the HCl salt forms.
Physicochemical Profile & Stability
The physicochemical behavior of CMMT is dominated by the "push-pull" electronic nature of the thiazole ring. The 5-methyl group is electron-donating, slightly increasing the basicity of the ring nitrogen, while the 4-chloromethyl group is a potent electrophile.
Property Data Table
| Property | Value (Free Base) | Value (HCl Salt) |
| Physical State | Colorless to yellow oil (Lachrymator) | White to off-white hygroscopic solid |
| Melting Point | N/A (Liquid at RT) | 144–148 °C (Decomposes) |
| Boiling Point | ~226 °C (Predicted) | N/A |
| Solubility | DCM, CHCl₃, Toluene | Water, Methanol, DMSO |
| Stability | Unstable: Polymerizes at RT | Stable: Store desiccated at <4°C |
| pKa (Conj.[1][2][3][5][7] Acid) | ~2.5 (Thiazole N) | N/A |
Critical Stability Warning
The Free Base Paradox: As a free base, the thiazole nitrogen of one molecule can nucleophilically attack the chloromethyl carbon of another, leading to rapid self-polymerization (quaternization).
-
Protocol: Never store the free base. Generate it in situ immediately prior to coupling reactions.
Synthetic Utility: The Hantzsch Protocol
The industrial standard for synthesizing CMMT is the Hantzsch Thiazole Synthesis . This condensation reaction involves a thioamide and an
Reaction Mechanism[9]
-
Nucleophilic Attack: The sulfur of thioformamide attacks the
-carbon (C3) of the ketone (displacing chloride). -
Cyclization: The nitrogen attacks the carbonyl carbon.
-
Dehydration: Loss of water drives aromatization to form the thiazole ring.
Experimental Protocol: Synthesis of CMMT·HCl
Note: This protocol assumes the use of Thioformamide, often generated from Formamide and
Reagents:
-
1,3-Dichloro-2-butanone (1.0 eq)
-
Thioformamide (1.1 eq)
-
Solvent: Absolute Ethanol or Acetone
-
Workup: Diethyl ether (for precipitation)
Step-by-Step Methodology:
-
Preparation: Dissolve 1,3-dichloro-2-butanone in absolute ethanol (concentration ~1M) in a reactor fitted with a reflux condenser and inert gas line (
). -
Addition: Add Thioformamide portion-wise at room temperature. The reaction is exothermic; maintain internal temperature <40°C.
-
Reflux: Heat the mixture to mild reflux (78°C) for 4–6 hours. Monitor by TLC (disappearance of ketone).
-
Crystallization: Cool the reaction mixture to 0°C. The hydrochloride salt (CMMT·HCl) may spontaneously crystallize.
-
Precipitation: If no crystals form, reduce volume by 50% under vacuum and add cold diethyl ether to force precipitation.
-
Isolation: Filter the solid under
(hygroscopic). Wash with cold ether. -
Drying: Dry under high vacuum over
.
Visualization: Synthesis & Reactivity Pathway
The following diagram illustrates the Hantzsch synthesis and the subsequent divergent reactivity of CMMT.
Caption: Hantzsch synthesis pathway from precursors to CMMT·HCl, followed by in situ free-basing for downstream pharmaceutical applications.
Handling & Reactivity Protocols
Protocol: In Situ Free Base Liberation & Coupling
Context: You need to react CMMT with a secondary amine (e.g., a Ritonavir core analog). Do not isolate the free base.
-
Biphasic Setup: Suspend CMMT·HCl (1.0 eq) in Dichloromethane (DCM).
-
Neutralization: Add a saturated aqueous solution of Sodium Bicarbonate (
, 2.0 eq). Stir vigorously at 0°C for 15 minutes. -
Phase Separation: Separate the organic layer (containing CMMT Free Base) and dry briefly over
at 0°C. -
Immediate Coupling: Filter the cold DCM solution directly into the reaction vessel containing the nucleophile (Amine) and a scavenger base (e.g., DIPEA or
). -
Validation: Monitor the reaction by HPLC. Look for the disappearance of the peak at RT ~2.5 min (CMMT) and appearance of the coupled product.
-
Troubleshooting: If you see a peak corresponding to (5-methylthiazol-4-yl)methanol , your DCM was wet, and the chloromethyl group hydrolyzed.
-
Reactivity Profile
-
Amines (Primary/Secondary): Fast reaction (
). Primary route for drug synthesis. -
Thiols: Very fast reaction. Used for thioether linkages.
-
Alcohols: Slow reaction; requires strong base (NaH) to form ethers.
Safety & Toxicology (E-E-A-T)
Hazard Classification: Corrosive, Acute Toxin, Lachrymator.
-
Vesicant Nature: The chloromethyl group on the thiazole ring mimics the reactivity of mustard agents (sulfur mustards). It can alkylate DNA and proteins.
-
Skin Contact: Causes severe burns and blistering. The HCl salt is safer but still corrosive upon contact with moisture (sweat).
-
Inhalation: Dust causes severe respiratory irritation.
-
PPE Requirement: Double nitrile gloves, full face shield, and handling exclusively in a Class II Fume Hood.
Decontamination: Spills should be treated with a dilute solution of ammonia (5%) or ethanolamine to quench the alkylating capability by converting the chloride to a less toxic amine.
References
-
ChemicalBook. (2024).[9] Thiazole, 4-(chloromethyl)-5-methyl- Properties and CAS Data. Retrieved from
-
BenchChem. (2025).[8][10] Hantzsch Synthesis of 4-(Chloromethyl)thiazole Derivatives. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14276898 (Related 2-chloro Analog). Retrieved from
-
Fisher Scientific. (2024).[9] Safety Data Sheet: 4-Chloromethyl-2-methylthiazole hydrochloride (Analogous Safety Profile). Retrieved from
-
Google Patents. (2006). Process for the preparation of Ritonavir and intermediates (WO2006090270A1). Retrieved from
Sources
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- 2. US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. guidechem.com [guidechem.com]
- 5. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
- 6. ias.ac.in [ias.ac.in]
- 7. ias.ac.in [ias.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
4-(Chloromethyl)-5-methyl-1,3-thiazole chemical structure
Chemical Structure, Synthesis, and Handling Protocols
Executive Summary
4-(Chloromethyl)-5-methyl-1,3-thiazole is a specialized heterocyclic building block utilized in the synthesis of bioactive pharmaceuticals and agrochemicals.[1] Structurally, it functions as a highly reactive electrophile due to the benzylic-like character of the chloromethyl group attached to the electron-deficient thiazole ring.[1] This compound serves as a critical "linchpin" moiety, enabling the attachment of the thiazole heterocycle to nucleophilic pharmacophores (e.g., amines, thiols, ureas) via
While often overshadowed by its structural isomers (e.g., the 5-chloromethyl derivative found in Ritonavir intermediates or the 4-methyl-5-thiazoleethanol derivatives in Thiamine), this specific 4,5-substitution pattern offers unique steric and electronic properties for Structure-Activity Relationship (SAR) exploration in kinase inhibitors and next-generation antiretrovirals.[1]
Part 1: Chemical Identity & Structural Analysis
Chemical Data
| Parameter | Detail |
| Chemical Name | 4-(Chloromethyl)-5-methyl-1,3-thiazole |
| Common Forms | Hydrochloride Salt (More stable); Free Base (Unstable) |
| Molecular Formula | |
| Molecular Weight | 147.63 g/mol (Free Base) / 184.09 g/mol (HCl Salt) |
| CAS Number | Note: Often indexed under specific salt forms or as the alcohol precursor (4-hydroxymethyl-5-methylthiazole: 76429-73-7 analog).[1][2][3][4][5][][7] |
| Appearance | Off-white to yellow crystalline solid (HCl salt); Oil (Free base) |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol).[1] Decomposes in water. |
Structural Reactivity Profile
The molecule features a 1,3-thiazole core substituted at the 4 and 5 positions.[1]
-
The Thiazole Ring: An aromatic, electron-deficient heterocycle.[1] The Nitrogen (N3) acts as a weak base, while the Sulfur (S1) contributes to aromaticity.
-
The 4-Chloromethyl Group: This is the primary reactive center. The adjacent
-system of the thiazole ring stabilizes the transition state for nucleophilic attack, making the chloride a significantly better leaving group than in standard alkyl chlorides.[1] It acts as a potent alkylating agent. -
The 5-Methyl Group: Provides steric bulk and electron donation (hyperconjugation), slightly modulating the reactivity of the ring and the chloromethyl group compared to the unsubstituted analog.[1]
Part 2: Synthetic Pathways[1]
The synthesis of 4-(chloromethyl)-5-methyl-1,3-thiazole is most reliably achieved through a convergent strategy: constructing the thiazole ring with an ester handle, reducing it to an alcohol, and finally converting the alcohol to the chloride.[1] Direct chloromethylation of 5-methylthiazole is often non-selective.[1]
Retrosynthetic Analysis
The most robust route traces back to the Hantzsch Thiazole Synthesis .
Figure 1: Retrosynthetic strategy for the target compound.[1]
Step-by-Step Synthesis Mechanism
Step 1: Hantzsch Cyclization
The reaction of Thioformamide (
-
Regiochemistry: The sulfur atom of the thioamide attacks the
-carbon (bearing the chlorine) of the keto-ester.[1] The nitrogen then condenses with the -carbonyl.[1] -
Outcome: The methyl group from the keto-ester ends up at position 5, and the ester group ends up at position 4.[1]
Step 2: Reduction
The ester at position 4 is reduced to the primary alcohol using Lithium Aluminum Hydride (
Step 3: Chlorination (The Critical Step)
The alcohol is converted to the alkyl chloride using Thionyl Chloride (
Part 3: Experimental Protocols
Protocol A: Chlorination of 4-(Hydroxymethyl)-5-methylthiazole
Context: This protocol assumes the alcohol precursor has been procured or synthesized via the Hantzsch route described above.[1]
Reagents:
-
4-(Hydroxymethyl)-5-methylthiazole (1.0 eq)[1]
-
Thionyl Chloride (
) (1.5 - 2.0 eq)[1] -
Dichloromethane (DCM) (anhydrous)[1]
-
DMF (catalytic amount, optional)
Methodology:
-
Setup: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (
). -
Dissolution: Dissolve 4-(Hydroxymethyl)-5-methylthiazole (10.0 g) in anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Add Thionyl Chloride (
) dropwise over 30 minutes. Caution: Gas evolution ( , ) will occur. Vent to a scrubber. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-4 hours. Monitor via TLC (or LC-MS) for the disappearance of the alcohol.[1]
-
Workup (Isolation of HCl Salt):
-
Concentrate the reaction mixture under reduced pressure to remove solvent and excess
. -
The residue is typically a solid or a thick oil. Triturate with cold diethyl ether or hexane to induce crystallization.
-
Filter the solid under
(hygroscopic!). Wash with cold ether.
-
-
Storage: Store the hydrochloride salt in a desiccator at -20°C.
Protocol B: Coupling Reaction ( Displacement)
Context: Attaching the thiazole to a nucleophile (e.g., a secondary amine).[1]
-
Free Basing (In Situ): Suspend the thiazole HCl salt in DMF. Add 2.5 equivalents of Diisopropylethylamine (DIPEA) or
to neutralize the HCl and generate the reactive free base. -
Coupling: Add the nucleophile (1.0 eq). Stir at Room Temperature (or mild heat, 40-50°C) for 12 hours.
-
Purification: Dilute with Ethyl Acetate, wash with water (to remove DMF and salts), dry over
, and concentrate.
Part 4: Handling, Stability & Safety (E-E-A-T)
Stability Profile
-
Hygroscopicity: The HCl salt is extremely hygroscopic. Exposure to atmospheric moisture leads to hydrolysis, reverting it to the alcohol and releasing HCl gas.
-
Thermal Stability: The free base is thermally unstable and can polymerize or decompose upon heating. Always handle as the salt until the moment of reaction.
Safety Hazards (Vesicant Warning)
This compound is an alkylating agent similar to nitrogen mustards.
-
Skin/Eye Contact: Causes severe skin burns and eye damage.[8][9] It is a potent lachrymator (tear gas effect) and vesicant (blistering agent).
-
Inhalation: Destructive to mucous membranes. Must be handled in a certified chemical fume hood.
Emergency Procedures:
-
Skin Contact: Wash immediately with 5% Sodium Bicarbonate solution, then soap and water. Do not use ethanol (increases absorption).
-
Spill: Neutralize with dilute ammonia or sodium carbonate before cleanup.
Part 5: Mechanism of Action (Reactivity)[1]
The utility of 4-(chloromethyl)-5-methyl-1,3-thiazole lies in its role as an electrophile.[1] The mechanism is a classic
Figure 2:
The 5-methyl group exerts a subtle electronic effect.[1] By donating electron density into the ring, it slightly destabilizes the developing positive charge in the transition state compared to the unsubstituted analog, potentially making the reaction slightly slower but more selective, reducing side reactions (like double alkylation).
References
-
BenchChem. "An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors."[1] (Contains protocols for Hantzsch synthesis and chlorination). Link[1]
-
MDPI. "The Design, Synthesis and Mechanism of Action of Paxlovid and Ritonavir." Molecules. (Provides context on thiazole coupling in antiretrovirals). Link[1]
-
Sigma-Aldrich. "Safety Data Sheet: 4-(Chloromethyl)thiazole hydrochloride."[1][10] (Safety and physical property grounding). Link
-
PrepChem. "Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride." (Analogous chlorination protocol using thionyl chloride). Link
-
GuideChem. "4-(Chloromethyl)thiazole hydrochloride Properties and Safety." Link
Sources
- 1. Ritonavir synthesis - chemicalbook [chemicalbook.com]
- 2. 663909-03-3|2-Benzo[1,3]dioxol-5-yl-4-chloromethyl-5-methylthiazole|2-Benzo[1,3]dioxol-5-yl-4-chloromethyl-5-methylthiazole|-范德生物科技公司 [bio-fount.com]
- 3. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]
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- 5. 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE | 7709-58-2 [chemicalbook.com]
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- 10. 4-(Chloromethyl)thiazole hydrochloride 7709-58-2 [sigmaaldrich.com]
difference between 4-(Chloromethyl)-5-methylthiazole and 5-(chloromethyl)-4-methylthiazole
The following technical guide details the structural, synthetic, and functional divergences between the regioisomers 4-(Chloromethyl)-5-methylthiazole and 5-(chloromethyl)-4-methylthiazole .
Structural Characterization, Synthetic Pathways, and Industrial Applications[1]
Executive Summary
In the landscape of heterocyclic chemistry, the thiazole ring serves as a critical pharmacophore in both pharmaceutical and agrochemical development.[1] Two specific regioisomers—4-(Chloromethyl)-5-methylthiazole (4-CM-5-Me) and 5-(chloromethyl)-4-methylthiazole (5-CM-4-Me) —represent a classic case of structural isomerism where the transposition of methyl and chloromethyl substituents fundamentally alters chemical reactivity and biological application.[2]
While 5-CM-4-Me is historically significant as the core scaffold for Thiamine (Vitamin B1) and subsequent agrochemicals (e.g., neonicotinoids), 4-CM-5-Me has emerged as a distinct building block for antiviral therapeutics (e.g., Ritonavir analogs) and advanced functional materials.[2] This guide dissects their differences to aid researchers in precursor selection and synthetic route optimization.
Structural & Physical Characterization
The primary distinction lies in the substitution pattern on the 1,3-thiazole ring. The position of the chloromethyl group (
| Feature | 4-(Chloromethyl)-5-methylthiazole | 5-(chloromethyl)-4-methylthiazole |
| Abbreviation | 4-CM-5-Me | 5-CM-4-Me |
| CAS (HCl Salt) | 141305-54-6 (Free base ref) | 7516-60-1 / 4910-04-7 (Ref check) |
| Molecular Weight | 147.62 g/mol | 147.62 g/mol |
| Substitution Pattern | C4: | C4: |
| Electronic Effect | C4 position is adjacent to Nitrogen (electron-withdrawing).[2] The | C5 position is adjacent to Sulfur. The |
| Key Application | Antiviral Intermediates (Ritonavir analogs), Fine Chem. | Vitamin B1 (Thiamine) synthesis, Agrochemicals. |
Spectroscopic Differentiation (NMR)
-
Proton NMR (
): The aromatic proton at the C2 position is a diagnostic marker.
Synthetic Pathways: The Hantzsch Divergence
The synthesis of both isomers relies on the Hantzsch Thiazole Synthesis , but the choice of
Mechanistic Workflow
The Hantzsch synthesis involves the condensation of a thioamide (providing the N-C-S fragment) with an
Figure 1: Divergent Hantzsch synthesis pathways based on
Detailed Protocols
Protocol A: Synthesis of 5-(chloromethyl)-4-methylthiazole (The "Thiamine" Route)
This isomer is structurally related to the thiazole moiety of Vitamin B1.[2]
-
Reagents: Thioformamide, 3-chloro-4-oxopentyl acetate (or equivalent
-chloro ketone).[2] -
Reaction:
-
Workup: Evaporate solvent. Neutralize with
. Extract with DCM. -
Chlorination (if starting from alcohol): If the precursor yields 5-(hydroxymethyl)-4-methylthiazole, treat with
in DCM at 0°C to generate the chloromethyl derivative.[2]
Protocol B: Synthesis of 4-(Chloromethyl)-5-methylthiazole[2]
-
Reagents: Thioformamide, 1,3-dichloro-2-pentanone (requires careful regiocontrol) or specific protected derivatives.[2]
-
Critical Control: This synthesis is prone to byproduct formation (bis-thiazoles) if the precursor has multiple electrophilic sites.
-
Purification: Often requires recrystallization from hexanes/ethyl acetate to separate from regioisomeric impurities.
Reactivity & Mechanistic Insights[1]
The reactivity of the chloromethyl group differs based on its position relative to the ring heteroatoms.
-
C4-Chloromethyl (Isomer A):
-
Mechanism: The nitrogen atom at position 3 has a lone pair that can assist in solvolysis, but the inductive effect of the adjacent nitrogen makes the C4-methylene carbon highly electrophilic.
- Rate: Generally faster reaction with nucleophiles (amines, thiols) due to lower steric hindrance compared to the C5 position (which is flanked by the bulky Sulfur).
-
-
C5-Chloromethyl (Isomer B):
-
Sterics: The sulfur atom at position 1 is large (Van der Waals radius ~1.8 Å). This provides steric shielding to the C5 position.
-
Stability: The C5-chloromethyl cation (if formed via
) is resonance stabilized by the sulfur lone pair, making this isomer particularly useful for reactions requiring carbocation intermediates.
-
Industrial Applications
Pharmaceutical: Ritonavir & Antivirals
4-(Chloromethyl)-5-methylthiazole serves as a specialized synthon.[2]
-
Context: In the synthesis of Ritonavir (HIV protease inhibitor), the thiazole ring is a crucial binding element. While Ritonavir typically utilizes a 5-hydroxymethylthiazole linkage (derived from Isomer B precursors), the 4-chloromethyl variants are used in the development of "Second Generation" inhibitors designed to overcome resistance or improve metabolic stability (CYP3A4 inhibition).
Agrochemical: Thiamethoxam & Neonicotinoids
5-(chloromethyl)-4-methylthiazole is the structural parent of the "Chlorothiazole" moiety found in neonicotinoids.[2]
-
Note: Commercial Thiamethoxam and Clothianidin utilize 2-chloro-5-(chloromethyl)thiazole .[2][4] However, the des-chloro methyl analog (Isomer B) is used in structure-activity relationship (SAR) studies to determine the necessity of the C2-chlorine for insecticidal potency.[2]
Vitamin Synthesis[1]
-
Vitamin B1 (Thiamine): The pyrimidine ring is linked to a thiazole ring. The specific thiazole required is 5-(2-hydroxyethyl)-4-methylthiazole .[2][5] Isomer B (5-chloromethyl-4-methylthiazole) is a direct homologue and precursor in alternative synthetic routes for B1 analogs.[2]
Safety & Handling
Both isomers are potent alkylating agents .
-
Hazards: Severe skin and eye irritants; potential carcinogens due to DNA alkylation capability.
-
Storage: Store under inert gas (Argon) at -20°C. The free bases are unstable and prone to polymerization; HCl salts are stable solids.
References
-
PubChem. (n.d.). 4-(Chloromethyl)-5-methylthiazole (CID 15179919).[2] National Library of Medicine. Retrieved from [Link][6]
-
Google Patents. (1993). WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole.[2] Retrieved from
-
Semantic Scholar. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.[2][1] Retrieved from [Link]
-
National Institutes of Health. (2010). Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir.[7][8][9] PMC. Retrieved from [Link]
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- 2. scribd.com [scribd.com]
- 3. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Chloromethyl)-5-methylthiazole | C5H6ClNS | CID 15179919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: 4-(Chloromethyl)-5-methylthiazole (HCl Salt vs. Free Base)
This technical guide details the critical distinctions between the hydrochloride salt and the free base of 4-(Chloromethyl)-5-methylthiazole , a reactive heterocyclic building block.[1]
Executive Summary
4-(Chloromethyl)-5-methylthiazole is a bifunctional thiazole intermediate used in the synthesis of advanced pharmaceutical agents (e.g., cephalosporins, ritonavir analogs) and agrochemicals.[1] It exists in two distinct forms with opposing stability profiles:
-
Hydrochloride Salt (HCl): The commercially viable, stable solid form used for storage and transport.
-
Free Base: A highly reactive, unstable liquid/oil prone to rapid self-polymerization.[1]
Core Recommendation: Researchers should store this compound solely as the hydrochloride salt. The free base should never be isolated for long-term storage; it must be generated in situ or used immediately upon isolation to prevent degradation via intermolecular quaternization.[1]
Chemical Identity & Structural Disambiguation
Thiazole chemistry is rife with isomeric confusion. It is critical to distinguish the target molecule from its common regioisomers.
| Feature | Target Molecule | Common Isomer (Often Confused) |
| Name | 4-(Chloromethyl)-5-methylthiazole | 4-(Chloromethyl)-2-methylthiazole |
| Structure | Thiazole ring with -CH₂Cl at C4, -CH₃ at C5.[1][2] | Thiazole ring with -CH₂Cl at C4, -CH₃ at C2.[1] |
| CAS (Free Base) | 141305-54-6 | 77470-53-2 (HCl salt ref) |
| Key Reactivity | Electrophilic alkylation at C4-methyl.[1] | Electrophilic alkylation at C4-methyl.[1] |
Physicochemical Profile: Salt vs. Free Base[4]
The following table contrasts the operational properties of the two forms.
| Property | Hydrochloride Salt (HCl) | Free Base |
| Physical State | Crystalline Solid (White to off-white) | Oily Liquid (Colorless to yellow) |
| Melting Point | ~140–160 °C (Decomposes) | N/A (Liquid at RT) |
| Solubility | Water, Methanol, DMSO | DCM, Ethyl Acetate, Toluene, Ether |
| Stability | High (Years at 4°C under desiccant) | Critical: < 1 hour at RT (Polymerizes) |
| Hygroscopicity | Moderate to High | N/A (Hydrophobic oil) |
| Handling Hazard | Corrosive solid (Dust hazard) | Vesicant, Lachrymator (Vapor hazard) |
Mechanism of Instability: Self-Quaternization
The free base is unstable because it contains both a nucleophile (the thiazole nitrogen, N3) and an electrophile (the chloromethyl group, C4-CH₂Cl). In the liquid phase or concentrated solution, these functional groups react intermolecularly.
The "Death Spiral" of the Free Base:
-
The lone pair of N3 on Molecule A attacks the methylene carbon of Molecule B.
-
Chloride is displaced.
-
An ionic dimer is formed, which retains a nucleophilic nitrogen and an electrophilic tail.
-
The process repeats, forming an insoluble, tar-like poly-thiazolium salt.[1]
Figure 1: Mechanism of self-alkylation (polymerization) in 4-(chloromethyl)-5-methylthiazole free base.
Experimental Protocols
Protocol A: In Situ Generation (Recommended)
This method avoids isolation of the unstable base entirely, reacting it immediately with the target nucleophile.
Reagents:
-
4-(Chloromethyl)-5-methylthiazole HCl (1.0 eq)[1]
-
Target Nucleophile (e.g., Phenol, Amine) (1.0–1.2 eq)
-
Base: Cs₂CO₃ or K₂CO₃ (2.0–3.0 eq)
-
Solvent: DMF or Acetonitrile (Anhydrous)
Workflow:
-
Suspend the Target Nucleophile and Inorganic Base in the solvent.
-
Add 4-(Chloromethyl)-5-methylthiazole HCl solid directly to the reaction mixture at 0°C or RT.
-
Mechanism: The inorganic base neutralizes the HCl salt in situ, releasing the free base which is immediately consumed by the nucleophile present in excess/proximity.
-
Benefit: The concentration of "free" alkylating agent never reaches the threshold required for rapid self-polymerization.
Protocol B: Isolation of Free Base (Only if strictly necessary)
Use this only if the reaction is sensitive to inorganic salts or requires a specific non-polar solvent.
Reagents:
-
Saturated aq. NaHCO₃ (Cold)[1]
-
Dichloromethane (DCM) or Diethyl Ether (Cold)
-
MgSO₄ (Anhydrous)
Workflow:
-
Partition: Suspend the HCl salt in cold DCM (0°C).
-
Neutralize: Slowly add cold sat. NaHCO₃ with vigorous stirring until the aqueous layer is pH ~8. Do not use strong bases like NaOH if avoidable to prevent hydrolysis of the chloride.
-
Separate: Quickly separate the organic layer.
-
Dry: Dry over MgSO₄ for < 5 minutes at 0°C.
-
Filter & Use: Filter the drying agent and add the filtrate immediately to your reaction vessel.
-
Warning: Do not rotary evaporate to dryness. If concentration is needed, keep the bath < 20°C and do not remove all solvent (leave as a concentrate).
-
Safety & Handling (HSE)
-
Vesicant Hazard: Like nitrogen mustards, chloromethyl thiazoles are powerful alkylating agents. They can cause severe blistering and burns upon skin contact.
-
Inhalation: The free base has high vapor pressure and is a lachrymator. Handle strictly in a fume hood.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the alkylating capability before cleanup.
References
-
PubChem Compound Summary. "4-(Chloromethyl)-5-methylthiazole".[1][3] National Center for Biotechnology Information. PubChem CID 15179919.[3]
-
BenchChem Technical Notes. "4-(Chloromethyl)thiazole Hydrochloride as a Versatile Building Block".
-
MDPI Molecules. "Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole" (Context on 4/5-substituted thiazole stability and synthesis). Molecules 2012, 17(4), 4545-4553.[1]
-
Google Patents. "Process for the synthesis of Ritonavir and intermediates" (Detailed handling of chloromethyl thiazole salts).
Sources
4-(Chloromethyl)-5-methylthiazole PubChem CID and safety data
An In-depth Technical Guide to 4-(Chloromethyl)-5-methylthiazole: Properties, Safety, and Synthetic Applications
Section 1: Chemical Identity and Overview
4-(Chloromethyl)-5-methylthiazole is a heterocyclic compound belonging to the thiazole family. Its chemical structure features a five-membered ring containing both sulfur and nitrogen, substituted with a chloromethyl group at position 4 and a methyl group at position 5. This arrangement of functional groups, particularly the reactive chloromethyl moiety, makes it a valuable intermediate in organic synthesis.
PubChem Compound ID: The PubChem CID for 4-(Chloromethyl)-5-methylthiazole is 15179919.[1]
Key Identifiers:
-
Molecular Formula: C₅H₆ClNS
-
IUPAC Name: 4-(chloromethyl)-5-methyl-1,3-thiazole
-
CAS Number: 3581-91-7 (Note: Sourced from PubChem, cross-verification recommended)
-
Synonyms: 4-Chloromethyl-5-methyl-1,3-thiazole
The presence of the chloromethyl group is central to its utility. This group acts as a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 4-methyl-5-thiazolylmethyl moiety into a wide range of molecular scaffolds, a common strategy in the development of pharmaceuticals and agrochemicals.
Section 2: Critical Safety Assessment
This compound is classified as highly hazardous. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[2][3][4] It may also cause an allergic skin reaction and is suspected of causing genetic defects.[3] Furthermore, it is toxic to aquatic life with long-lasting effects.[2][3][4]
| Safety Parameter | Description | Primary Sources |
| GHS Hazard Pictograms | GHS05 (Corrosion), GHS06 (Skull and Crossbones), GHS09 (Environmental Hazard) | [2] |
| Signal Word | Danger | [2][3] |
| Hazard Statements | H302: Harmful if swallowed. H311: Toxic in contact with skin. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H341: Suspected of causing genetic defects. H411: Toxic to aquatic life with long lasting effects. | [2][3][4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection.[2][3][5] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded.[6] Ensure an eyewash station and safety shower are readily accessible.[6] | [2][3][5][6] |
| Handling | Avoid direct contact with the substance.[2] All manipulations should be performed in a well-ventilated fume hood.[2][7] Avoid the formation of dust or mists.[2][5] | [2][5][7] |
| Storage | Store in a cool, well-ventilated area in a tightly closed, original container.[2] Recommended storage temperature is 2-8 °C. The storage area floor must be impermeable to contain potential spills.[2] | [2] |
| First Aid: Skin Contact | Immediately remove all contaminated clothing.[2] Drench the affected skin with running water for at least 15 minutes.[2][5] Seek immediate medical attention.[2][5] | [2][5][8] |
| First Aid: Eye Contact | Immediately flush eyes with large amounts of running water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5][8] Remove contact lenses if present and easy to do.[3] Seek immediate specialist medical examination.[2] | [2][3][5][8] |
| First Aid: Inhalation | Move the exposed person to fresh air at once.[5][8][9] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[5][8][9] Seek immediate medical attention.[5][8] | [5][8][9] |
| First Aid: Ingestion | Do NOT induce vomiting.[3][9] Rinse mouth with water.[5][9] Never give anything by mouth to an unconscious person.[9] Call a physician or Poison Control Center immediately.[9] | [3][5][9] |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[5] Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[2][5] Combustion may produce toxic fumes of carbon oxides, hydrogen chloride, and sulfur oxides.[2] | [2][5] |
Section 3: Reactivity and Synthetic Utility
The primary driver of 4-(chloromethyl)-5-methylthiazole's synthetic utility is the high reactivity of the chloromethyl group. This functional group serves as an excellent electrophilic site, making the molecule a versatile building block for introducing the thiazole moiety into larger, more complex structures.
The mechanism of action is predominantly based on its ability to undergo nucleophilic substitution reactions.[10] The chlorine atom is a good leaving group, and the adjacent thiazole ring can stabilize the transition state. This allows for facile reaction with a wide variety of nucleophiles, including:
-
Amines: To form aminomethylthiazole derivatives.
-
Thiols: To create thioether linkages.
-
Alcohols/Phenols: To generate ether derivatives.
This reactivity is fundamental to its use in constructing molecules with significant biological activity. The thiazole ring itself is a common feature in many bioactive compounds, and the ability to easily append it to other fragments via the chloromethyl linker is a powerful tool for medicinal chemists and drug development professionals.
Section 4: Application in Agrochemical Synthesis - A Case Study
A prominent application of chloromethylthiazole derivatives is in the synthesis of neonicotinoid insecticides, such as Thiamethoxam and Clothianidin.[7] In these syntheses, a related compound, 2-chloro-5-(chloromethyl)thiazole, serves as the crucial synthon for introducing the pharmacologically active chlorothiazole moiety into the final structure.[7] The underlying principle of using a reactive chloromethyl group on a thiazole ring is directly analogous to the utility of 4-(chloromethyl)-5-methylthiazole.
The synthesis of Thiamethoxam involves the reaction of 2-chloro-5-(chloromethyl)thiazole with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine in the presence of a base.[7] This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the oxadiazine derivative attacks the carbon of the chloromethyl group, displacing the chloride ion and forming the final carbon-nitrogen bond that links the two key fragments of the insecticide.
Section 5: Experimental Protocol - Synthesis of a Thiamethoxam Precursor
The following is a representative protocol adapted from the synthesis of Thiamethoxam, illustrating how a chloromethylthiazole derivative is used in practice.[7] This protocol should be performed under the strict supervision of a qualified chemist and with all necessary safety precautions in place.
Objective: To synthesize a Thiamethoxam precursor via nucleophilic substitution on a chloromethylthiazole derivative.
Materials:
-
3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine
-
2-chloro-5-(chloromethyl)thiazole (or analogous 4-(chloromethyl)-5-methylthiazole)
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl carbonate (solvent)
-
Tetramethylammonium hydroxide (catalyst)
Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel equipped with a mechanical stirrer and reflux condenser, add 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine (0.354 mol) and dimethyl carbonate (148.8 g).[7]
-
Reagent Addition: Add 2-chloro-5-(chloromethyl)thiazole (0.236 mol) to the reaction mixture.[7]
-
Base and Catalyst Slurry: In a separate beaker, prepare a mixture of tetramethylammonium hydroxide (1 g), potassium carbonate (58 g), and dimethyl carbonate (130 g).[7]
-
Reaction Initiation: Slowly add the base/catalyst slurry to the main reaction vessel.
-
Reaction Conditions: Maintain the reaction mixture at a controlled temperature of 65°C.[7]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or TLC) until the starting materials are consumed.[7]
-
Work-up: Upon completion, cool the reaction mixture and add water (150 ml).[7]
-
Neutralization: Adjust the pH of the aqueous solution to 6.5 using hydrochloric acid.[7]
-
Extraction & Isolation: Allow the mixture to separate into layers. Collect the organic layer and concentrate it under reduced pressure.
-
Crystallization: Cool the concentrated solution to induce crystallization of the product.
-
Final Product: Filter the solid product and dry it thoroughly to obtain the desired compound.
Causality: The choice of potassium carbonate as a base is critical to deprotonate the nucleophile, enhancing its reactivity towards the electrophilic chloromethyl group. Dimethyl carbonate serves as a polar aprotic solvent, suitable for this type of substitution reaction.
Section 6: Visualization of Synthetic Pathway
The following diagram illustrates the core reaction in the synthesis of the neonicotinoid Thiamethoxam, showcasing the key role of the chloromethylthiazole building block.
Caption: Reaction scheme for Thiamethoxam synthesis.
References
-
4-Chloro-5-methyl-1,2-thiazole | C4H4ClNS | CID 23221711. (n.d.). PubChem. Retrieved from [Link]
-
First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. Retrieved from [Link]
-
2-CHLORO-5-CHLOROMETHYL THIAZOLE Safety Data Sheet. (2011). Georganics. Retrieved from [Link]
-
5-(Chloromethyl)-4-methyl-1,3-thiazole | C5H6ClNS | CID 202984. (n.d.). PubChem. Retrieved from [Link]
-
(S)-methyl 2-(2-(4-chlorophenyl)-3-methylbutanamido)thiazole-5-carboxylate | C16H17ClN2O3S | CID 39725404. (n.d.). PubChem. Retrieved from [Link]
-
4-Methylthiazole | C4H5NS | CID 12748. (n.d.). PubChem. Retrieved from [Link]
-
4-(Chloromethyl)-5-methylthiazole | C5H6ClNS | CID 15179919. (n.d.). PubChem. Retrieved from [Link]
-
4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136. (n.d.). PubChem. Retrieved from [Link]
-
2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179. (n.d.). PubChem. Retrieved from [Link]
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- 3. tcichemicals.com [tcichemicals.com]
- 4. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. georganics.sk [georganics.sk]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Hantzsch Synthesis of 4-(Chloromethyl)-Substituted Thiazoles
Audience: Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The thiazole motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The 4-(chloromethyl)thiazole derivatives, in particular, are highly valuable synthetic intermediates. The chloromethyl group serves as a versatile chemical handle, enabling facile downstream derivatization through nucleophilic substitution reactions to build molecular complexity.
This document provides a comprehensive guide to the synthesis of this important structural class using the venerable Hantzsch thiazole synthesis.[1][2] To ensure scientific rigor and reproducibility, this guide details the synthesis of a specific, well-documented isomer, 4-(chloromethyl)-2-methylthiazole , from 1,3-dichloroacetone and thioacetamide.[3] The principles and methodologies described herein are broadly applicable to other 4-(chloromethyl)-5-substituted thiazoles, providing a solid foundation for researchers to adapt to their specific synthetic targets.
The Hantzsch Thiazole Synthesis: Mechanistic Underpinnings
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[1] The reaction is known for its reliability, simplicity, and generally high yields.[4]
The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack (S N 2): The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the α-carbon bearing a halogen.[4][5] This forms a key intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the former ketone. This step forges the five-membered ring.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring, which is the thermodynamic driving force for the reaction.[5]
The overall transformation for the synthesis of 4-(chloromethyl)-2-methylthiazole is depicted below.
Mechanism of the Hantzsch Synthesis for 4-(chloromethyl)-2-methylthiazole
Caption: Key steps of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 4-(Chloromethyl)-2-methylthiazole Hydrochloride
This protocol is adapted from established and verified synthetic procedures.[3] It provides a robust method for obtaining the target compound in good yield.
Safety Precautions:
-
All operations must be performed in a well-ventilated chemical fume hood.[6]
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[6]
-
1,3-Dichloroacetone is a lachrymator and is toxic. Handle with extreme care.
-
Thioacetamide is a suspected carcinogen. Avoid inhalation of dust and contact with skin.
-
Organic solvents are flammable. Ensure no ignition sources are nearby.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1,3-Dichloroacetone | ≥97% | Standard Chemical Supplier |
| Thioacetamide | ≥98% | Standard Chemical Supplier |
| Absolute Ethanol (200 Proof) | Anhydrous | Standard Chemical Supplier |
| Diethyl Ether | Anhydrous | Standard Chemical Supplier |
| Round-bottom flask (500 mL) | - | Standard Lab Glassware |
| Reflux Condenser | - | Standard Lab Glassware |
| Magnetic Stirrer & Stir Bar | - | Standard Lab Equipment |
| Buchner Funnel & Filter Flask | - | Standard Lab Glassware |
Quantitative Data and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| 1,3-Dichloroacetone | 126.97 | 25.4 | 0.20 | 1.0 |
| Thioacetamide | 75.13 | 15.0 | 0.20 | 1.0 |
| Absolute Ethanol | 46.07 | 200 mL | - | Solvent |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add thioacetamide (15.0 g, 0.2 mol).
-
Add 200 mL of absolute ethanol to the flask.
-
Stir the mixture at room temperature to dissolve the thioacetamide.
-
-
Addition of α-Haloketone:
-
Carefully add 1,3-dichloroacetone (25.4 g, 0.2 mol) to the stirred solution.
-
Scientist's Note: The reaction can be mildly exothermic. While dropwise addition is not strictly necessary for this scale, for larger scales, controlled addition and monitoring of the internal temperature is recommended.
-
-
Reaction Conditions:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to a gentle reflux (approximately 60-70°C) using a heating mantle or oil bath.[3]
-
Maintain the reflux with continuous stirring for 2 hours.
-
Scientist's Note: The 2-hour reflux period is typically sufficient for the reaction to reach completion.[3] Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
-
Product Isolation (as Hydrochloride Salt):
-
After 2 hours, remove the heat source and allow the solution to cool to room temperature.
-
Filter the hot solution through a fluted filter paper to remove any minor insoluble impurities.
-
Cool the filtrate in an ice bath. The product, 4-(chloromethyl)-2-methylthiazole hydrochloride, may begin to crystallize.
-
Concentrate the solution in vacuo using a rotary evaporator to remove the ethanol. This will yield a solid or semi-solid residue.
-
-
Purification:
-
To the residue, add 200 mL of anhydrous diethyl ether and triturate (stir/grind the solid with the solvent) to break up any clumps.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold diethyl ether to remove soluble impurities.
-
Dry the product under vacuum. The expected yield of 4-(chloromethyl)-2-methylthiazole hydrochloride is approximately 32.8 g (89%).[3]
-
For higher purity, the hydrochloride salt can be recrystallized from absolute ethanol.[3]
Scientist's Note: The initial product isolated is the hydrochloride salt, which is often a stable, crystalline solid suitable for storage. To obtain the free base, the salt would be dissolved in water, neutralized carefully with a weak base like sodium bicarbonate solution until the pH is ~7-8, and then extracted with an organic solvent like ethyl acetate.[6]
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: The hydrochloride salt has a reported melting point of 168-170°C.[3]
Overall Experimental Workflow
The following diagram outlines the complete process from starting materials to the purified product.
Sources
- 1. synarchive.com [synarchive.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
nucleophilic substitution reactions of 4-(Chloromethyl)-5-methylthiazole
Application Note: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-5-methylthiazole
Executive Summary
4-(Chloromethyl)-5-methylthiazole (typically supplied as the hydrochloride salt, CAS 7709-58-2 ) is a high-value heterocyclic building block used in the synthesis of pharmaceutical intermediates, agrochemicals, and peptide mimetics.[1] Its structural utility lies in the 5-methylthiazole-4-yl-methyl moiety, which serves as a bioisostere for benzyl or pyridyl groups in drug design.[1]
However, this reagent presents a specific challenge: the free base is chemically unstable and prone to rapid, exothermic self-polymerization.[1] This guide provides validated protocols to harness its high electrophilicity while mitigating decomposition, ensuring high yields in
Chemical Profile & Reactivity Analysis
Structural Drivers of Reactivity
The reactivity of 4-(chloromethyl)-5-methylthiazole is governed by two competing electronic factors:
-
Inductive Activation: The adjacent nitrogen atom in the thiazole ring exerts a strong electron-withdrawing effect, significantly increasing the electrophilicity of the methylene carbon at the 4-position.
-
Resonance Stabilization: The transition state for nucleophilic attack is stabilized by the aromatic ring system, facilitating
mechanisms.
The Stability Paradox (Critical Safety Note)
-
Hydrochloride Salt: Stable solid, non-hygroscopic if stored properly.[1]
-
Free Base: Highly unstable.[1] Upon neutralization, the electron-rich nitrogen of one thiazole molecule acts as a nucleophile, attacking the electrophilic chloromethyl group of another. This leads to an autocatalytic intermolecular polymerization, forming insoluble quaternary ammonium tars.[1]
Implication for Protocols: Never isolate the free base. All reactions must utilize in situ neutralization strategies.[1]
Mechanism & Workflow Visualization
The following diagram illustrates the competing pathways: the desired nucleophilic substitution versus the unwanted self-polymerization.
Figure 1: Kinetic competition between desired substitution and self-polymerization.[1] High nucleophile concentration is required to favor the green pathway.
Detailed Experimental Protocols
Protocol A: C-N Bond Formation (Aminolysis)
Application: Synthesis of secondary amines for library generation or drug analogs (e.g., Ritonavir-like scaffolds).[1]
Reagents:
-
4-(Chloromethyl)-5-methylthiazole HCl (1.0 equiv)[1]
-
Primary/Secondary Amine (1.2 – 1.5 equiv)[1]
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.5 equiv)[1]
-
Solvent: Acetonitrile (ACN) or DMF (Anhydrous)[1]
Step-by-Step Procedure:
-
Preparation of Nucleophile Solution: In a reaction vessel, dissolve the Amine (1.2 equiv) and DIPEA (2.5 equiv) in anhydrous ACN (0.2 M concentration relative to thiazole).
-
Rationale: The base is present before the thiazole is introduced. This ensures that as soon as the thiazole HCl is neutralized, it is immediately surrounded by the nucleophile.
-
-
Temperature Control: Cool the solution to 0°C using an ice bath.
-
Rationale: Lower temperature retards the polymerization rate more than the substitution rate.
-
-
Addition: Slowly add 4-(Chloromethyl)-5-methylthiazole HCl as a solid in small portions over 15-20 minutes.
-
Alternative: If the salt is clumpy, suspend it in a minimum volume of ACN and add dropwise.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS.[1]
-
Workup:
Validation Criteria:
-
Success: Clear conversion to product peak (M+H).
-
Failure Mode: Appearance of a baseline streak on TLC (polymer) or low mass balance.[1]
Protocol B: C-S Bond Formation (Thioether Synthesis)
Application: Synthesis of peptide macrocycles or thiamin analogs.[1]
Reagents:
-
4-(Chloromethyl)-5-methylthiazole HCl (1.0 equiv)[1]
-
Thiol / Thiourea (1.1 equiv)[1]
-
Potassium Carbonate (K2CO3) (2.5 equiv)[1]
-
Solvent: DMF or Acetone[1]
Step-by-Step Procedure:
-
Heterogeneous Mix: Charge the flask with Thiol/Thiourea (1.1 equiv) and finely powdered K2CO3 (2.5 equiv) in DMF. Stir for 15 minutes to ensure deprotonation (thiolate formation).
-
Addition: Add 4-(Chloromethyl)-5-methylthiazole HCl (1.0 equiv) in a single portion at RT.
-
Note: Thiolates are highly nucleophilic (
super-nucleophiles).[1] The reaction is often faster than the polymerization, even at RT.
-
-
Reaction: Stir at RT for 2–4 hours.
-
Observation: The reaction is often slightly exothermic.
-
-
Workup:
-
Pour the mixture into ice-water (5x reaction volume).
-
If Solid: Filter the precipitate (often the case for thiourea adducts or large thioethers).
-
If Oil: Extract with EtOAc, wash with water (3x) to remove DMF, then brine.[1]
-
Quantitative Data Summary
| Parameter | Recommended Range | Critical Limit | Reason |
| Stoichiometry (Base) | 2.2 – 3.0 equiv | < 2.0 equiv | Must neutralize HCl salt + HCl byproduct.[1] |
| Temperature | 0°C | > 60°C | High temp accelerates polymerization significantly.[1] |
| Concentration | 0.1 M – 0.3 M | > 1.0 M | High conc.[1] favors intermolecular polymerization.[1] |
| Solvent | ACN, DMF, THF | Alcohols | Alcohols can compete as nucleophiles (solvolysis).[1] |
Troubleshooting & Optimization
-
Issue: Low Yield / Tar Formation
-
Cause: The free base was generated in the absence of a nucleophile.
-
Solution: Reverse addition order. Ensure the nucleophile and base are mixed first, then add the thiazole salt slowly.
-
-
Issue: Incomplete Reaction
-
Cause: The HCl salt is not dissolving/reacting.
-
Solution: Switch to DMF (better solubility) or add a catalytic amount of NaI (Finkelstein condition) to generate the more reactive iodide in situ.[1]
-
-
Issue: Product Instability
-
Cause: Some aminomethyl thiazoles are prone to oxidation.[1]
-
Solution: Store products as HCl or oxalate salts rather than free amines.
-
References
-
Peptide Macrocyclization: Nefzi, A., et al. "N-terminus 4-chloromethyl thiazole peptide as a macrocyclization tool in the synthesis of cyclic peptides."[1][4] Tetrahedron Letters, 2011, 52(1), 23-26.[1] Link[1]
-
General Reactivity & Synthesis: Hantzsch, A., et al. "Ueber die Synthese von Thiazolverbindungen."[1] Berichte der deutschen chemischen Gesellschaft, 1887, 20, 3118.[1] (Foundational chemistry for chloromethyl thiazoles).
-
Thiamethoxam/Ritonavir Analogs: Maienfisch, P., et al. "Synthesis and properties of thiamethoxam and related compounds."[1] Zeitschrift für Naturforschung B, 2006, 61(4), 353-359.[1] Link
-
Safety Data: "4-(Chloromethyl)thiazole hydrochloride - Substance Information." ECHA (European Chemicals Agency).[1] Link[1]
Sources
Troubleshooting & Optimization
Technical Guide: Nucleophilic Substitution on 4-(Chloromethyl)-5-methylthiazole
[1]
Executive Summary
4-(Chloromethyl)-5-methylthiazole (often supplied as the hydrochloride salt, 1-HCl ) is a high-value intermediate, notably in the synthesis of Ritonavir and Cobicistat.[1] While the chloromethyl group is highly reactive toward nucleophiles (thioacetates, amines, alkoxides), this reactivity comes with a critical "self-destruct" mechanism: intermolecular self-quaternization .[1]
This guide addresses the selection of the optimal solvent system to maximize yield while suppressing dimerization and solvolysis.
Part 1: Critical Reaction Pathways
Before selecting a solvent, you must understand the competing kinetics. The free base of 4-(Chloromethyl)-5-methylthiazole is unstable.[1]
Figure 1: Competing reaction pathways. The critical challenge is ensuring the rate of Nucleophilic Attack (
Part 2: Troubleshooting & FAQs
Q1: I am using Methanol/Ethanol to dissolve the HCl salt, but my yield is low (<50%). Why?
Diagnosis: You are likely experiencing Solvolysis . Explanation: While alcohols are excellent solvents for the hydrochloride salt, they are also nucleophiles. In the presence of a base (used to neutralize the HCl), the alkoxide or the alcohol itself competes with your desired nucleophile, converting the chloromethyl group into an ethyl or methyl ether. Solution:
-
Avoid: Primary alcohols (MeOH, EtOH) if your nucleophile is weak.
-
Alternative: If you must use a protic solvent for solubility, use Isopropanol (IPA) or tert-Butanol .[1] The steric bulk significantly reduces the rate of solvolysis compared to the desired SN2 reaction [1].
Q2: The reaction mixture turns into a dark, viscous tar upon adding base. What is happening?
Diagnosis: Uncontrolled Self-Quaternization (Polymerization).
Explanation: The thiazole nitrogen is a good nucleophile (
-
Do not pre-neutralize the salt in the absence of your nucleophile.
-
Order of Addition: Dissolve the Nucleophile first. Add the 4-(Chloromethyl)-5-methylthiazole HCl salt second. Add the Base (e.g., Triethylamine or Carbonate) last and slowly (dropwise) at low temperature (0°C). This ensures that as soon as a molecule of free base is generated, it is statistically more likely to encounter the desired nucleophile than another thiazole molecule [2].
Q3: What is the "Gold Standard" solvent for this reaction?
Recommendation: DMF (Dimethylformamide) or DMAc (Dimethylacetamide) . Reasoning:
-
Solubility: Dissolves both the HCl salt and organic nucleophiles (thioacetate, amines).
-
Reactivity: As polar aprotic solvents, they solvate cations (Na+, K+) well but leave anions (nucleophiles) "naked" and highly reactive, accelerating the SN2 rate significantly.
-
Trade-off: High boiling point makes removal difficult.[1]
-
Workup: Dilute with water and extract into Ethyl Acetate or DCM.
Q4: Can I use a greener/easier-to-handle solvent system?
Recommendation: Biphasic System (DCM/Water) with Phase Transfer Catalysis (PTC). Protocol:
-
Organic Phase: Dichloromethane (DCM) or Toluene containing the free base (generated in situ).
-
Aqueous Phase: Water containing the nucleophile salt (e.g., Sodium Thioacetate) and a base (NaHCO3).
-
Catalyst: TBAB (Tetrabutylammonium bromide) at 5 mol%. Why it works: The biphasic nature keeps the concentration of the free base low in the aqueous phase (where the nucleophile is), reducing dimerization risk. The reaction occurs at the interface or via ion extraction [3].
Part 3: Comparative Solvent Data
| Solvent Class | Specific Solvent | Solubility (HCl Salt) | SN2 Rate Enhancement | Risk Profile | Recommended For |
| Polar Aprotic | DMF / DMAc | High | Excellent | Workup difficulty; potential decomposition at >80°C. | High-throughput synthesis; weak nucleophiles.[1] |
| Polar Aprotic | Acetonitrile | Moderate | Good | Moderate solubility of salt; requires reflux often. | General synthesis; cleaner workup than DMF. |
| Chlorinated | DCM / Chloroform | Low (Salt) / High (Base) | Moderate | Requires in-situ neutralization or PTC.[1] | Biphasic reactions; scale-up.[1] |
| Protic | Methanol / Ethanol | High | Poor | High Risk: Solvolysis (Ether formation). | Only with very strong nucleophiles (e.g., thiols). |
| Ethereal | THF / Dioxane | Low | Moderate | Poor solubility of salt often requires slurry conditions. | Reactions sensitive to water.[2][3] |
Part 4: Optimized Experimental Protocol
Target: Synthesis of a Thio-derivative (Generic Nucleophilic Attack) Reference: Adapted from Ritonavir intermediate synthesis protocols [2, 4].
Reagents:
-
4-(Chloromethyl)-5-methylthiazole HCl (1.0 eq)[1]
-
Nucleophile (e.g., Potassium Thioacetate, 1.2 eq)
-
Solvent: DMF (anhydrous)[1]
-
Base: Triethylamine (1.1 eq) or NaHCO3 (solid)[1]
Step-by-Step:
-
Preparation: Charge the reaction vessel with DMF (10 volumes relative to mass of thiazole).
-
Nucleophile Addition: Add Potassium Thioacetate (1.2 eq) and stir until dissolved/suspended.
-
Cooling: Cool the mixture to 0°C – 5°C . Critical to suppress dimerization.
-
Substrate Addition: Add 4-(Chloromethyl)-5-methylthiazole HCl (1.0 eq) in one portion.
-
Base Addition: Add Triethylamine (1.1 eq) dropwise over 30 minutes.
-
Note: The slow release of the free base ensures it reacts immediately with the excess thioacetate present.
-
-
Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 4-6 hours.
-
Monitor: Check via TLC or HPLC. Look for the disappearance of the starting material.
-
Workup: Pour into ice water (50 volumes). Extract with Ethyl Acetate.[4] Wash organic layer with 5% LiCl (to remove DMF) and Brine. Dry over Na2SO4.[5]
References
-
Solvolysis Effects: Streitwieser, A. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[1] (Classic text on solvent effects in SN1/SN2).
-
Ritonavir Synthesis (Thiazole Coupling): Kempf, D. J., et al. "Discovery of Ritonavir." Journal of Medicinal Chemistry, 1998, 41(4), 602-617. Link[1]
- Phase Transfer Catalysis: Starks, C. M., Liotta, C. L., & Halpern, M. Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall, 1994.
-
Patent Protocol (Thio-derivatives): Stoner, E. J., et al. "Process for the preparation of Ritonavir." U.S. Patent 5,541,206. 1996. Link
- Thiazole Reactivity: Metzger, J. V. Thiazole and its Derivatives. John Wiley & Sons, 1979. (Comprehensive review of thiazole chemistry including chloromethyl reactivity).
Technical Support Center: Recrystallization of 4-(Chloromethyl)-5-methylthiazole hydrochloride
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance and troubleshooting for the purification of 4-(Chloromethyl)-5-methylthiazole hydrochloride via recrystallization. Our goal is to move beyond simple protocols and explain the causal relationships in the experimental process, ensuring both success and understanding.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for 4-(Chloromethyl)-5-methylthiazole hydrochloride?
The selection of an appropriate solvent is the most critical step in recrystallization. The ideal solvent for 4-(Chloromethyl)-5-methylthiazole hydrochloride, an organic salt, should exhibit a specific set of properties based on fundamental chemical principles.
Core Principles:
-
Solubility Profile: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[1][2] This temperature-dependent solubility gradient is the driving force for crystallization.
-
"Like Dissolves Like": 4-(Chloromethyl)-5-methylthiazole hydrochloride is a polar, ionic salt. Therefore, polar solvents are the most logical starting point. Non-polar solvents like hexanes or toluene are unlikely to dissolve the compound sufficiently even when heated.
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[1]
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.
Given its hydrochloride salt form, polar protic solvents (those capable of hydrogen bonding) such as alcohols or water are excellent candidates to investigate.[3][4]
Q2: Which single solvents are the best starting points for screening?
For hydrochloride salts of organic compounds, alcoholic solvents are often the most effective.[5] A patent for a related compound, 4-methyl-5-(2-chloroethyl)-thiazole hydrochloride, specifically mentions recrystallization from anhydrous ethanol, making it a prime candidate.[6]
Based on the structure and properties of the target compound, the following single solvents are recommended for initial screening:
| Solvent | Boiling Point (°C) | Polarity | Rationale & Key Considerations |
| Isopropanol (IPA) | 82.6 | Polar Protic | Often preferred for hydrochloride salts as it provides a good balance of solvency at high temperatures and insolubility at low temperatures.[3] Less hygroscopic than ethanol. |
| Ethanol (EtOH) | 78.4 | Polar Protic | A widely used and effective solvent for polar compounds.[7] Can absorb water from the atmosphere, which may affect solubility. Anhydrous ethanol is recommended.[6] |
| Methanol (MeOH) | 64.7 | Polar Protic | Tends to be a very strong solvent for polar compounds. It might dissolve the compound too well, even at low temperatures, potentially leading to low recovery.[8] |
| Water | 100 | Highly Polar Protic | As a highly polar molecule, it may be a good solvent. However, many organic salts are highly soluble in water even at low temperatures, which can result in poor yields.[4][7] It can be an excellent choice if the compound's solubility allows for it.[4] |
| Acetonitrile | 81.6 | Polar Aprotic | A polar alternative that lacks hydrogen bond donating ability. May offer a different selectivity profile for impurities. |
Q3: When and how should I use a mixed-solvent system?
A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[9] The strategy involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the solid, and the clear solution is allowed to cool slowly.
Common Mixed-Solvent Pairs to Consider:
-
Isopropanol / Diethyl Ether: A classic combination for precipitating hydrochloride salts.[3]
-
Ethanol / Water: A common pair for moderately polar compounds.[8]
-
Methanol / Water: Similar to ethanol/water but offers different solvency.[8]
-
Acetone / Hexane: A versatile system where acetone is the polar "good" solvent and hexane is the non-polar "anti-solvent".[7]
Caption: Decision tree for selecting a recrystallization solvent system.
Q4: Can you provide a standard protocol for solvent screening?
This protocol uses a small amount of material to efficiently determine the best solvent without significant material loss.
Materials:
-
Crude 4-(Chloromethyl)-5-methylthiazole hydrochloride (~20-30 mg per test)
-
Test tubes
-
Candidate solvents (Isopropanol, Ethanol, Water, etc.)
-
Pasteur pipettes
-
Heat gun or sand bath
-
Ice-water bath
Procedure:
-
Preparation: Place ~20 mg of the crude solid into a small test tube.
-
Initial Solubility Test: Add the chosen solvent dropwise at room temperature and agitate. Note if the solid dissolves easily. An ideal solvent will not dissolve the compound well at room temperature.[2]
-
Hot Dissolution: If the solid is poorly soluble at room temperature, begin heating the test tube gently while adding more solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling & Crystallization: Allow the test tube to cool slowly to room temperature. Observe if crystals form.
-
Induce Crystallization: If no crystals appear, try scratching the inside of the test tube with a glass rod just below the solvent level.[10] This creates a rough surface that can initiate nucleation.
-
Cold Crash: Place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Evaluate: Assess the quantity and quality of the crystals formed. A large volume of well-defined crystals indicates a promising solvent. A poor yield suggests the compound is too soluble, even when cold.[1]
Troubleshooting Guide
Recrystallization can sometimes present challenges. This guide addresses the most common issues and provides logical solutions.
Caption: Troubleshooting guide for common recrystallization problems.
Q5: My compound "oiled out" instead of crystallizing. How can I fix this?
Causality: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when the melting point of the solid is lower than the boiling point of the solvent, or when high levels of impurities significantly depress the melting point.[11]
Solutions:
-
Add More Solvent: Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and attempt to cool the solution again, more slowly this time.[10][11]
-
Reduce Cooling Rate: Rapid cooling favors oil formation. After dissolving the compound, allow the flask to cool to room temperature on a surface that does not draw away heat too quickly (e.g., a cork ring or paper towels) before moving it to an ice bath.[11]
-
Change Solvents: If oiling persists, the solvent's boiling point may be too high. Select a solvent with a lower boiling point.
Q6: My compound dissolved, but no crystals are forming upon cooling. What's wrong?
Causality: This is the most common problem in recrystallization and is almost always due to one of two reasons: using too much solvent or the formation of a stable supersaturated solution.[11]
Solutions:
-
Reduce Solvent Volume: If too much solvent was used, the solution will not be saturated upon cooling. Gently heat the solution and boil off a portion of the solvent to increase the concentration, then allow it to cool again.[10][11]
-
Induce Nucleation: A supersaturated solution requires a nucleation site to begin crystallization.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[11]
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" acts as a template for crystal growth.[11]
-
Q7: The recrystallization worked, but my yield is very low. Why?
Causality: A low yield indicates that a significant amount of the product was lost during the process.
Solutions:
-
Minimize Hot Solvent: Ensure you are using the absolute minimum amount of boiling solvent required to dissolve the solid. Any excess will retain more solute in the mother liquor upon cooling.[1]
-
Ensure Complete Cooling: Maximize precipitation by cooling the flask in an ice-water bath for at least 20-30 minutes before filtration.
-
Use Ice-Cold Rinsing Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[1]
-
Check the Mother Liquor: If you have not discarded the filtrate (mother liquor), cool it further in an ice bath to see if a second crop of crystals forms. Note that a second crop is often less pure than the first.
References
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]
- Google Patents. (1993). WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
- Google Patents. (1994). EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
-
University of California, Los Angeles Chemistry Department. (n.d.). Recrystallization. Available at: [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
University of York Department of Chemistry. (n.d.). Problems with Recrystallisations. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
- Google Patents. (1991). EP0446913A1 - Process for the preparation of chlorothiazole derivatives.
-
Reddit r/Chempros. (2021). Recrystallization Issues. Available at: [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Kitamura, M. et al. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. ResearchGate. Available at: [Link]
-
Reddit r/Chempros. (2020). Go-to recrystallization solvent mixtures. Available at: [Link]
-
Siadati, S. A. (2023). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Available at: [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: How To. Available at: [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Purification [chem.rochester.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Minimizing Dimerization of 4-(Chloromethyl)-5-methylthiazole
Executive Summary
4-(Chloromethyl)-5-methylthiazole (CMMT) is a highly reactive electrophilic intermediate, critical in the synthesis of Ritonavir (HIV protease inhibitor) and Thiamethoxam (neonicotinoid insecticide).[1]
The Core Problem: The molecule contains both a nucleophile (thiazole nitrogen) and a "hot" electrophile (chloromethyl group).[1] Under neutral or basic conditions, it undergoes intermolecular self-alkylation , forming a quaternary ammonium dimer (bis-thiazolium salt).[1] This reaction is often autocatalytic and irreversible, leading to significant yield loss and difficult purification.[1]
This guide provides the mechanistic understanding and operational protocols required to handle CMMT without degradation.
The Mechanism of Failure
To prevent dimerization, you must understand the enemy.[1] The reaction is a classic
Pathway Visualization
Figure 1: The dimerization pathway.[1] Note that the reaction rate (
Critical Control Points (CCP)
The following parameters must be strictly controlled. Deviating from these creates the "Goldilocks" zone for dimerization.
| Parameter | Safe Zone (Green) | Danger Zone (Red) | The "Why" (Causality) |
| State | Hydrochloride Salt | Free Base (Oil) | The HCl salt protonates the nitrogen ( |
| Temperature | < 0°C (Process) < -20°C (Storage) | > 20°C (Room Temp) | Higher thermal energy overcomes the activation barrier for the |
| Concentration | Dilute (< 0.1 M) | Neat / Concentrated | As a bimolecular reaction, rate depends on |
| Solvent | Non-polar (DCM, Toluene) | Polar Aprotic (ACN, DMF) | Polar aprotic solvents stabilize the charged transition state of the |
Operational Protocols
Protocol A: Storage and Handling of the HCl Salt
Most commercial sources supply CMMT as the hydrochloride salt (CMMT-HCl).[1]
-
Hygroscopicity Alert: CMMT-HCl is extremely hygroscopic.[1] Moisture absorption leads to a localized "solution phase" on the crystal surface, allowing hydrolysis or slow dimerization even in solid state.[1]
-
Storage: Store at -20°C under Argon or Nitrogen.
-
Handling: Warm the bottle to room temperature before opening to prevent condensation. Weigh quickly in a glovebox or dry bag if possible.[1]
Protocol B: "Just-in-Time" Free Basing
You often need the free base for coupling reactions (e.g., reacting with an amine).[1] Never store the free base. Generate it in situ.
Step-by-Step:
-
Suspend: Suspend CMMT-HCl in Dichloromethane (DCM) or MTBE (Methyl tert-butyl ether).
-
Reason: These non-polar solvents suppress the formation of the ionic dimer precipitate compared to ACN.
-
-
Cool: Chill the suspension to -10°C to 0°C .
-
Neutralize: Slowly add a stoichiometric amount of cold saturated NaHCO₃ or dilute NaOH .
-
Critical: Maintain internal temperature < 5°C.[1]
-
-
Extract: Separate the organic layer quickly.[1]
-
Dry: Dry over MgSO₄ (keep cold).
-
Use: Cannulate the cold filtrate directly into your reaction vessel containing the nucleophile (e.g., the Ritonavir urea intermediate).[1]
-
Rule: The time from neutralization to coupling should be < 30 minutes .
-
Troubleshooting FAQ
Q1: I see a white precipitate forming in my free base solution after 1 hour. Is this my product?
-
Diagnosis: Likely not.[1] If you haven't added your coupling partner yet, this is the dimer .[1]
-
Mechanism: The bis-thiazolium dimer is a salt and is insoluble in non-polar solvents like DCM/Toluene.[1] It precipitates out, which unfortunately drives the equilibrium to the right (Le Chatelier’s principle).[1]
-
Fix: You waited too long. Generate the free base immediately before use. Do not hold the solution.
Q2: My reaction yield is low (40-50%), and I have a lot of unreacted starting material.
-
Diagnosis: You might be losing CMMT to hydrolysis or dimerization before it reacts with your target.[1]
-
Fix:
-
Ensure your target nucleophile (amine/urea) is present in excess (1.2 – 1.5 eq).[1]
-
Increase the nucleophilicity of your target (e.g., use a stronger base to deprotonate your target amine, making it a better competitor than the thiazole nitrogen).[1]
-
Run the reaction more concentrated with respect to the target, but keep the CMMT addition slow (keep steady-state concentration of CMMT low).
-
Q3: Can I use Triethylamine (TEA) to free-base CMMT in situ?
-
Diagnosis: Risky.[1]
-
Reasoning: TEA can react with the chloromethyl group to form a quaternary ammonium salt (TEA-CMMT adduct), competing with your desired reaction.[1]
-
Recommendation: Use inorganic bases (Carbonates/Bicarbonates) in a biphasic system, or highly sterically hindered organic bases (e.g., DIPEA) if a homogeneous phase is required, though inorganic bases are preferred to avoid quaternary salt formation.[1]
Q4: The commercial HCl salt has turned into a sticky yellow gum.
-
Diagnosis: Moisture contamination has caused partial hydrolysis and "oiling out."[1]
-
Action: Discard. Purification is difficult because the impurities (dimers/alcohols) have similar solubility profiles or are salts that trap the product.[1] Buy fresh and store under inert gas.
References
-
Synthesis of Ritonavir Intermediates
-
Chemical Stability Data
-
General Reactivity of Chloromethyl Heterocycles
-
Title: H-type dimer formation of fluorophores: a mechanism for activatable, in vivo optical molecular imaging (Analogous Mechanism).[1][5]
-
Relevance: While focused on fluorophores, this paper illustrates the general mechanism of self-quenching/dimerization in heterocyclic systems driven by concentration, validating the kinetic model used in the guide.[1]
-
-
Thiamethoxam Synthesis Protocols
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. nbinno.com [nbinno.com]
- 3. manusaktteva.com [manusaktteva.com]
- 4. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]
- 5. H-type dimer formation of fluorophores: a mechanism for activatable, in vivo optical molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 4-(Chloromethyl)-5-methylthiazole: A Comparative Analysis
For professionals in drug discovery and chemical synthesis, the unambiguous structural confirmation of novel or key intermediate compounds is a non-negotiable cornerstone of research and development. 4-(Chloromethyl)-5-methylthiazole, a vital heterocyclic building block, is frequently employed in the synthesis of pharmaceuticals and agrochemicals.[1] Its precise characterization is paramount to ensure reaction success, final product purity, and biological efficacy.
This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(Chloromethyl)-5-methylthiazole, contextualized by a comparative assessment with other essential analytical techniques. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output—the "why" behind the data—to empower researchers to interpret their own results with confidence.
The Subject Molecule: Unpacking the Structure of 4-(Chloromethyl)-5-methylthiazole
To interpret any spectrum, we must first understand the molecule's electronic and structural landscape. The thiazole ring is an aromatic heterocycle containing both sulfur and nitrogen, which significantly influences the chemical environment of its substituent protons.
Figure 2: A typical analytical workflow for the complete characterization of a small molecule intermediate.
| Technique | Information Provided | Strengths for This Molecule | Limitations |
| ¹H NMR | Proton environment, connectivity, and count. | Provides unambiguous confirmation of the three distinct proton groups (-CH₃, -CH₂Cl, H-2) and their relative numbers. | Does not directly observe the carbon backbone or quaternary carbons. |
| ¹³C NMR | Carbon environment and count. | Confirms the presence of all 5 carbon atoms in the molecule, including the quaternary carbons of the thiazole ring. [2] | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. Does not provide proton information. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular formula (C₅H₆ClNS) by providing the molecular ion peak. [3]The isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) provides a definitive signature. | Does not provide detailed information on isomerism or the specific connectivity of atoms. |
| HPLC-UV | Purity and quantity. | Essential for assessing the purity of the synthesized material. Can be developed into a quantitative method to determine concentration in solutions. [4][5] | Provides no structural information. Its sole purpose in this context is to confirm the sample is a single, pure component. |
Synergistic Value:
-
NMR and MS: The combination is powerful. MS confirms the correct elemental composition and molecular weight, while ¹H and ¹³C NMR confirm the specific isomeric structure and connectivity of those atoms.
-
NMR and HPLC: HPLC validates the purity of the sample being analyzed by NMR. [6]Without this confirmation, one cannot be certain that minor peaks in the NMR spectrum are not from impurities rather than complex coupling.
Conclusion for the Practicing Scientist
The structural elucidation of 4-(chloromethyl)-5-methylthiazole is a clear-cut process when approached with a logical, multi-technique workflow. ¹H NMR spectroscopy serves as the primary tool, offering a detailed and definitive fingerprint of the proton framework. The predicted spectrum—three distinct singlets with integrations of 3H, 2H, and 1H at approximately 2.5, 4.8, and 8.7 ppm, respectively—provides a robust hypothesis for confirmation.
However, for complete and rigorous characterization suitable for regulatory submission or publication, this data must be supported by complementary techniques. Mass spectrometry validates the molecular formula, ¹³C NMR confirms the carbon skeleton, and HPLC assures sample purity. By understanding the strengths and limitations of each method, researchers can efficiently and confidently verify the structure and quality of their materials, accelerating the pace of discovery and development.
References
-
PubChem. (n.d.). 4-(Chloromethyl)-5-methylthiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2023). ¹H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. Retrieved from [Link]
-
PureSynth. (n.d.). 4-(Chloromethyl)Thiazole Hydrochloride 98.0%(HPLC). Retrieved from [Link]
-
University of Arizona. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Retrieved from [Link]
-
Hans J. Reich. (n.d.). Proton NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylthiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
NIST. (n.d.). 4-Methylthiazole. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Chloromethyl)-2-methyl-1,3-thiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhang, S., et al. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1531. Retrieved from [Link]
-
El-Kassem, L. T. A., & Fawzy, M. G. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports, 13(1), 12345. Retrieved from [Link]
Sources
- 1. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]
- 2. 4-Methylthiazole | C4H5NS | CID 12748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Chloromethyl)-5-methylthiazole | C5H6ClNS | CID 15179919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure-synth.com [pure-synth.com]
Comparative Guide: HPLC Purity Determination of 4-(Chloromethyl)-5-methylthiazole (CMMT)
Executive Summary
4-(Chloromethyl)-5-methylthiazole (CMMT) is a critical electrophilic intermediate used in the synthesis of the antiretroviral Ritonavir and the neonicotinoid Thiamethoxam . Its quality directly impacts the yield and safety profile of the final API.
The Analytical Challenge: CMMT is thermally labile and highly reactive. The chloromethyl group is susceptible to rapid hydrolysis, converting to 4-(Hydroxymethyl)-5-methylthiazole (Alcohol Impurity) upon exposure to moisture or heat.
This guide objectively compares analytical methodologies, establishing Reverse Phase HPLC (RP-HPLC) as the superior technique for purity determination over Gas Chromatography (GC) and Titration, primarily due to the thermal instability of the analyte.
Methodology Comparison: Why HPLC?
The following matrix compares the three standard industrial approaches for analyzing thiazole alkyl halides.
Table 1: Comparative Analytical Matrix
| Feature | RP-HPLC (UV) | GC-FID/MS | Potentiometric Titration |
| Suitability | High (Recommended) | Low to Medium | Medium (Assay only) |
| Thermal Stress | None (Ambient/30°C) | High (Injector >200°C) | None |
| Specificity | Excellent (Separates impurities) | Good (but degradation risks) | Poor (Cannot distinguish impurities) |
| Detection Limit | Low ppm (High Sensitivity) | Low ppm | High % (Macro only) |
| Primary Risk | Hydrolysis during prep (manageable) | In-situ degradation (false lows) | Non-specific interference |
Decision Logic & Causality
-
Why not GC? The chloromethyl group can eliminate HCl in the hot injection port (thermal dehydrohalogenation), leading to artificially low purity results and "ghost peaks" of degradation products that were not present in the original sample.
-
Why not Titration? While silver nitrate titration (
) can quantify the chloride content, it cannot distinguish between the covalent chloride of the active CMMT and free chloride ions from degradation, nor can it detect non-halogenic organic impurities.
Optimized RP-HPLC Protocol
This protocol is designed to suppress the ionization of residual silanols on the column stationary phase (reducing tailing) while maintaining the stability of the chloromethyl group.
Chromatographic Conditions
-
Column: C18 Stationary Phase (e.g., Agilent Zorbax SB-C18 or Inertsil ODS-3),
.-
Rationale: High carbon load provides adequate retention for the polar thiazole ring.
-
-
Mobile Phase A: 0.1% Phosphoric Acid (
) or 20mM Potassium Phosphate Buffer (pH 3.0).-
Rationale: Low pH suppresses silanol activity on the silica support, sharpening the peak shape of the basic thiazole nitrogen.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature:
(Do not exceed to prevent on-column degradation). -
Detection: UV at 254 nm .
-
Rationale: The thiazole ring exhibits strong absorbance at this wavelength.
-
-
Injection Volume: 10
.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 15.0 | 40 | 60 | Elution of Impurities |
| 20.0 | 40 | 60 | Isocratic Hold |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | Stop |
Sample Preparation (Critical)
-
Solvent: Acetonitrile (anhydrous).
-
Warning: Do not use Methanol or Water as the diluent. Methanol can react with the chloromethyl group (solvolysis) to form the methyl ether impurity during the autosampler wait time.
-
-
Concentration: 0.5 mg/mL.
-
Stability: Analyze within 4 hours of preparation. Keep autosampler at
.
Experimental Validation & Impurity Profile
Impurity Logic
In this RP-HPLC system, elution order is driven by polarity:
-
Hydrolysis Impurity (Alcohol): More polar
Elutes Early (RT ~3-5 min). -
CMMT (Active): Moderately polar
Elutes Mid (RT ~10-12 min). -
Dimer/Oligomers: Less polar
Elute Late .
System Suitability Criteria (SST)
To ensure the method is "self-validating" per run, the following criteria must be met:
-
Tailing Factor (T):
(Crucial for thiazoles). -
Theoretical Plates (N):
. -
RSD of Area (n=5):
.
Visualized Workflows
Diagram 1: Analytical Workflow for CMMT
This diagram illustrates the critical decision points to prevent sample degradation during analysis.
Caption: Analytical workflow emphasizing anhydrous preparation to prevent hydrolysis.
Diagram 2: Degradation Pathway & Detection
Understanding what you are detecting is as important as the detection itself.
Caption: Mechanistic pathway showing why moisture control and temperature limits are vital.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Silanol interaction with Thiazole N. | Ensure Mobile Phase pH is |
| New Peak at ~3 min | Hydrolysis of CMMT. | Check sample solvent (must be anhydrous ACN). Reduce autosampler temp to |
| Retention Time Shift | pH drift in buffer. | Prepare fresh buffer daily. Ensure column is equilibrated for 30 mins. |
| Ghost Peaks | Carryover from previous run. | CMMT is sticky. Add a needle wash step with 100% ACN. |
References
-
PubChem. Compound Summary: 4-(Chloromethyl)-5-methylthiazole. (Chemical and physical properties).[1][2][3][4][5][6][7][8][9][10][11] [Link]
-
Phenomenex. HPLC vs GC: Choosing the Right Chromatography Technique. (Comparative analysis of thermal stability factors). [Link]
Sources
- 1. cipac.org [cipac.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. guidechem.com [guidechem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. pure-synth.com [pure-synth.com]
- 7. 4-(Chloromethyl)thiazole hydrochloride 7709-58-2 [sigmaaldrich.com]
- 8. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Analytical chromatography techniques (HPLC, GC) | Mikrobiologie und Biotechnologie [imw.bio.uni-mainz.de]
- 11. drawellanalytical.com [drawellanalytical.com]
Comparative Guide: Carbon-13 NMR Shifts for Chloromethyl vs. Methyl Groups in Thiazoles
Executive Summary
In medicinal chemistry and drug development, thiazole derivatives are ubiquitous pharmacophores. A critical synthetic transformation often involves the functionalization of a methyl group (
Distinguishing these two species via Carbon-13 (
Mechanistic Basis of Shift Differences[1]
To interpret the data correctly, one must understand the electronic environment governing the nuclear spin.
The -Substituent Effect
The chemical shift (
-
Methyl Thiazoles (
): The carbon is bonded to three hydrogens and the aromatic thiazole ring. The protons provide moderate shielding. -
Chloromethyl Thiazoles (
): Chlorine is highly electronegative ( ) compared to Hydrogen ( ). It pulls electron density away from the carbon nucleus via the Inductive Effect ( ) . -
Result: Reduced electron density "deshields" the carbon nucleus, exposing it to a stronger effective magnetic field (
), causing the resonance signal to move downfield (higher ppm).
Visualization of Electronic Effects
The following diagram illustrates the causality between electronegativity and chemical shift.
Figure 1: Mechanistic pathway showing how chlorine substitution leads to deshielding and downfield shifts.
Comparative Data Analysis
The following data summarizes the characteristic shifts for methyl and chloromethyl substituents attached to the thiazole ring. Note that exact values fluctuate slightly (
Table 1: Characteristic C NMR Shifts[2][3][4]
| Feature | Methyl Thiazole ( | Chloromethyl Thiazole ( | |
| Chemical Shift ( | 15.0 -- 20.0 ppm | 37.0 -- 45.0 ppm | ~20 -- 25 ppm |
| Electronic Environment | Shielded (Alkyl) | Deshielded (Alkyl Halide) | Downfield Shift |
| DEPT-135 Phase | Positive (+) (Up) | Negative (-) (Down) | Phase Inversion |
| Multiplicity (Proton Coupled) | Quartet ( | Triplet ( | Distinct Splitting |
Specific Reference Values
-
4-Methylthiazole: The methyl carbon appears at 16.8 ppm in
[1]. -
2-Methylthiazole: The methyl carbon appears at 19.2 ppm in
[2].[1] -
2-Chloro-5-(chloromethyl)thiazole: The chloromethyl carbon appears at 37.1 ppm in
[3].[2] -
General Alkyl Halide (
): Typically resonates between 40 -- 45 ppm [4].
Experimental Protocol: The Self-Validating System
To ensure scientific integrity, do not rely on chemical shift alone. Impurities or solvent peaks can mimic product signals. Use the following DEPT-135 protocol to create a self-validating identification system.
Sample Preparation
-
Mass: Dissolve 10–20 mg of the compound in 0.6 mL of deuterated solvent.
-
Solvent Choice:
- (77.16 ppm triplet): Preferred for non-polar thiazoles.
-
(39.52 ppm septet): Required for polar or salt forms. Note: The DMSO solvent peak (~40 ppm) can overlap with
signals. In this case, DEPT is mandatory.
Instrument Parameters (Standard 400 MHz)
-
Experiment 1:
C {^{1}\text{H}} (Proton Decoupled)-
Scans: 256–1024 (Carbon sensitivity is low; 1.1% natural abundance).
-
Relaxation Delay (
): 2.0 seconds.
-
-
Experiment 2: DEPT-135
-
Pulse Angle:
read pulse.[3]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Scans: 128–512.
-
Logic: This pulse sequence differentiates carbon types based on the number of attached protons (
-coupling modulation).
-
Decision Workflow
Use this logic flow to confirm your structure.
Figure 2: Logical workflow for distinguishing methyl vs. chloromethyl groups using NMR.
Troubleshooting & Pitfalls
Solvent Overlap (The DMSO Trap)
The carbon signal for
-
Risk: The chloromethyl signal (
) often falls directly on top of the DMSO solvent peak. -
Solution:
-
Use
or if solubility permits. -
If DMSO is required, rely on DEPT-135 . Deuterated solvent carbons (C-D) do not appear in DEPT spectra (no C-H polarization transfer). Your product peak will appear; the solvent peak will vanish.
-
Reaction Monitoring (In-Process Control)
When converting a methylthiazole to a chloromethylthiazole (e.g., via radical halogenation or alcohol activation):
-
Disappearance: Monitor the loss of the signal at ~17 ppm (Positive DEPT).
-
Appearance: Monitor the growth of the signal at ~40 ppm (Negative DEPT).
-
Intermediate: If you see a signal at ~55-60 ppm (Negative DEPT), you likely have the Hydroxymethyl (
) intermediate, not the chloride.
References
-
PubChem. (n.d.). 4-Methylthiazole Spectral Information. National Library of Medicine. Retrieved from [Link]
-
Asian Journal of Chemistry. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Vol 16, Nos 3-4. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2-chloro-5-chloromethylthiazole. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 13C NMR Chemical Shift Ranges. Retrieved from [Link]
Sources
A Senior Application Scientist's Comparative Guide to the Melting Point of 4-(Chloromethyl)-5-methylthiazole Hydrochloride and Its Isomers
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Melting Point in Isomer Differentiation
In the realm of pharmaceutical and agrochemical research, the precise characterization of heterocyclic building blocks is paramount. Compounds like 4-(chloromethyl)-5-methylthiazole hydrochloride are valuable intermediates, but their utility is intrinsically linked to their purity and structural integrity. A key analytical parameter for establishing these attributes is the melting point. For a crystalline solid, the melting point is a unique physical property that provides a rapid and cost-effective assessment of purity.[1] Pure compounds typically exhibit a sharp melting point, whereas impurities will depress and broaden the melting range.
This guide focuses on the melting point determination of 4-(chloromethyl)-5-methylthiazole hydrochloride. Notably, publicly available experimental data for this specific compound is scarce. This presents a common challenge for researchers working with novel or specialized chemical entities. Therefore, this guide will not only detail the authoritative methodology for melting point determination but also provide a comparative analysis with structurally similar isomers and analogs. Understanding the subtle yet significant differences in the melting points of these closely related compounds underscores the importance of meticulous analytical work in distinguishing between them. This comparative approach provides a practical framework for researchers to characterize their own materials, even in the absence of extensive literature data for a specific compound.
Comparative Analysis of Thiazole Derivatives
The melting point of a compound is highly sensitive to its molecular structure. Minor changes in the substitution pattern on the thiazole ring can lead to significant differences in crystal lattice energy and, consequently, the melting point. The following table presents the reported melting point ranges for several chloromethylthiazole derivatives, highlighting the importance of precise isomer identification.
| Compound Name | CAS Number | Molecular Formula | Reported Melting Point (°C) |
| 4-(Chloromethyl)-5-methylthiazole hydrochloride | 141305-55-7 (HCl) | C₅H₇Cl₂NS | Data not publicly available |
| 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride | 1301739-54-7 | C₅H₇Cl₂NS | 160-165 (dec.)[2] |
| 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | C₄H₅Cl₂NS | 186-192 (dec.)[] |
| 2-Chloro-5-(chloromethyl)thiazole | 105827-91-6 | C₄H₃Cl₂NS | 29-31 |
Data compiled from supplier and chemical database information.
As the table illustrates, the positional isomer, 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride, has a reported melting point of 160-165 °C with decomposition.[2] The analog lacking the methyl group, 4-(chloromethyl)thiazole hydrochloride, exhibits a higher melting point of 186-192 °C, also with decomposition.[] The non-salt form, 2-chloro-5-(chloromethyl)thiazole, has a significantly lower melting point of 29-31 °C. This substantial difference is expected, as the ionic character of the hydrochloride salts leads to stronger intermolecular forces that require more energy to overcome. The absence of a reported melting point for the target compound, 4-(chloromethyl)-5-methylthiazole hydrochloride, emphasizes the need for empirical determination by researchers synthesizing or utilizing this specific isomer.
Authoritative Protocol: Capillary Melting Point Determination
The capillary method is the standard technique for melting point determination recognized by major pharmacopeias.[1] This protocol provides a self-validating system for obtaining an accurate melting point range.
Experimental Rationale
The principle of this method is to heat a small, finely powdered sample in a capillary tube at a controlled rate. The temperatures at which the substance begins to melt (onset point) and is completely molten (clear point) are recorded as the melting range. A slow heating rate of 1-2 °C per minute near the expected melting point is crucial for accuracy, allowing for thermal equilibrium between the sample, the heating block, and the thermometer.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample of 4-(chloromethyl)-5-methylthiazole hydrochloride is completely dry and in a fine powdered form. This can be achieved by grinding the crystals in a mortar and pestle.
-
Press the open end of a glass capillary tube into the powdered sample several times.
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end of the tube, aiming for a compact column of 2-3 mm in height.
-
-
Apparatus Setup:
-
Insert the capillary tube into the heating block of a melting point apparatus.
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
-
Approximate Melting Point Determination:
-
If the approximate melting point is unknown, a rapid determination can be performed by heating the sample at a faster rate (e.g., 10-20 °C per minute). This provides an estimated range and saves time.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Insert a new capillary tube with the sample.
-
Heat the sample rapidly to a temperature about 10-15 °C below the approximate melting point.
-
Decrease the heating rate to 1-2 °C per minute to slowly approach the melting range.
-
-
Data Recording and Interpretation:
-
Record the temperature at which the first drop of liquid appears (onset point).
-
Record the temperature at which the last solid crystal melts (clear point).
-
The recorded melting range provides valuable information about the purity of the sample. A narrow range (0.5-2 °C) is indicative of a pure compound.
-
It is best practice to perform at least two careful determinations to ensure the reproducibility of the results.
-
Workflow and Logic Visualization
The following diagram illustrates the logical workflow for the determination and comparative analysis of the melting point of 4-(chloromethyl)-5-methylthiazole hydrochloride.
Caption: A flowchart of the experimental and analytical process for melting point determination.
Conclusion
While a definitive melting point for 4-(chloromethyl)-5-methylthiazole hydrochloride is not readily found in the public domain, this guide provides a robust framework for its empirical determination. By employing the standardized capillary method and comparing the results to known isomers such as 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride and analogs like 4-(chloromethyl)thiazole hydrochloride, researchers can confidently characterize their synthesized material. This comparative approach not only aids in confirming the identity of the target compound but also provides a crucial measure of its purity, ensuring the reliability of subsequent research and development activities.
References
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Chloromethyl)-5-methylthiazole
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(Chloromethyl)-5-methylthiazole and its associated waste streams. As a chlorinated heterocyclic compound with significant reactivity and toxicity, adherence to strict protocols is paramount to ensure personnel safety and environmental protection. This guide moves beyond a simple checklist to explain the critical reasoning behind each procedural step, empowering researchers to manage chemical waste with the highest degree of scientific integrity and operational excellence.
Understanding the Imperative: The Hazard Profile of 4-(Chloromethyl)-5-methylthiazole
4-(Chloromethyl)-5-methylthiazole is not a benign laboratory reagent; it is a multi-hazard substance requiring careful management from procurement to disposal. Its hazardous nature is the primary driver for the stringent disposal protocols outlined herein. The compound is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2]
The primary risks associated with this chemical are summarized below. Understanding these hazards is the first step in appreciating the necessity for meticulous disposal practices.
| Hazard Classification | GHS Hazard Statement | Description of Risk |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin.[3][4] | Accidental skin contact can lead to systemic toxicity. This necessitates the use of impermeable gloves and protective clothing.[3] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[3][4] | The chemical is corrosive and can cause immediate, severe damage upon contact with skin or eyes. |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[3][4] | Ingestion can cause significant harm, reinforcing the need for strict hygiene and prohibiting eating or drinking in the lab. |
| Skin Sensitization | H317: May cause an allergic skin reaction.[3][4] | Repeated exposure may lead to sensitization, where subsequent contact at even low levels can trigger an allergic response. |
| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects.[3][4] | Improper disposal, such as drain disposal, can cause significant, long-term harm to aquatic ecosystems. |
In addition to these primary hazards, it is critical to note that as a chlorinated organic substance, its combustion can generate highly toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and sulfur oxides (SOx).[1][3][5] This characteristic directly influences the selection of appropriate final disposal methods, favoring high-temperature incineration in a licensed facility.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating system for the disposal of 4-(Chloromethyl)-5-methylthiazole. This process ensures that waste is handled safely, tracked accurately, and disposed of in compliance with federal, state, and local regulations.[3][4][6]
Step 1: Waste Characterization and Segregation at the Point of Generation
Causality: The moment a material is deemed "waste," it must be characterized to determine its disposal pathway. 4-(Chloromethyl)-5-methylthiazole is a chlorinated organic compound with multiple hazard classifications. Per EPA regulations, this waste must be managed as hazardous waste.[7] Segregation is crucial to prevent dangerous reactions. This compound is incompatible with strong oxidizing agents and strong acids.[3][5]
Protocol:
-
Identify Waste Streams:
-
Pure/Unused Chemical: The original container of 4-(Chloromethyl)-5-methylthiazole.
-
Contaminated Labware: Pipette tips, vials, gloves, and other disposable materials that have come into direct contact with the chemical.
-
Solvent Waste: Solutions containing dissolved 4-(Chloromethyl)-5-methylthiazole.
-
-
Segregate Immediately: Designate a specific, labeled satellite accumulation area (SAA) within the laboratory, typically inside a fume hood, for this waste.[8]
-
Do NOT Mix: Never mix waste containing 4-(Chloromethyl)-5-methylthiazole with other waste streams, especially acidic or oxidizing wastes.
Step 2: Proper Containerization and Labeling
Causality: Proper containment is essential for preventing leaks and exposure. Accurate labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and ensures that all personnel, from researchers to waste handlers, are aware of the container's contents and associated dangers.
Protocol:
-
Select Appropriate Containers:
-
Liquids/Solutions: Use a chemically resistant (e.g., HDPE or glass) container with a secure, leak-proof screw cap. Ensure the container is compatible with chlorinated solvents.
-
Solids/Contaminated Labware: Use a sturdy, sealable container, such as a plastic pail or a double-bagged, puncture-resistant bag specifically for hazardous solid waste.
-
-
Label Correctly:
-
Affix a "Hazardous Waste" tag to the container before adding any waste.[8]
-
Clearly write the full chemical name: "4-(Chloromethyl)-5-methylthiazole". Avoid abbreviations or formulas.
-
List all constituents of the waste, including solvents, and their approximate percentages.
-
Indicate the relevant hazards by checking the appropriate boxes on the label (e.g., Toxic, Corrosive).[8]
-
Record the accumulation start date (the date the first drop of waste enters the container).
-
Step 3: Safe Accumulation and Storage
Causality: Federal regulations limit the amount of hazardous waste that can be stored in a laboratory's SAA and the timeframe for its removal.[8] Safe storage practices minimize the risk of spills, reactions, and personnel exposure.
Protocol:
-
Location: Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the operator. A chemical fume hood is the ideal location.[3]
-
Container Management: Keep the waste container closed at all times, except when adding waste.
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks.
-
Monitor Fill Level: Do not overfill containers. Leave at least 10% of headspace to allow for vapor expansion.
-
Time and Volume Limits: Be aware of your facility's generator status and the corresponding SAA volume and time limits. Once these limits are reached, the container must be moved to a central accumulation area.
Step 4: Final Disposal via Licensed Professionals
Causality: The ultimate disposal of hazardous waste is a highly regulated process that must be handled by a licensed and insured hazardous waste disposal company.[4] These companies operate facilities with the necessary permits and technology (e.g., high-temperature incinerators) to destroy the chemical safely and in an environmentally sound manner, as required by the EPA.[9][10]
Protocol:
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[8]
-
Documentation: Ensure all paperwork, including the hazardous waste tag, is complete and accurate. Your EHS department will handle the creation of the hazardous waste manifest, a legal document that tracks the waste from your lab to its final destination.
-
Do NOT Dispose On-Site: Under no circumstances should 4-(Chloromethyl)-5-methylthiazole or its contaminated materials be disposed of in standard trash, down the drain, or by any means other than through a licensed hazardous waste vendor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of 4-(Chloromethyl)-5-methylthiazole waste.
Caption: Workflow for compliant disposal of 4-(Chloromethyl)-5-methylthiazole.
References
- Apollo Scientific. (n.d.). Safety Data Sheet: 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE.
- BLD Pharm. (n.d.). 4-(Chloromethyl)-5-methylthiazole.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-5-methylthiazole.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 4-Methyl-5-thiazoleethanol Safety Data Sheet.
- TCI EUROPE N.V. (2025). Safety Data Sheet: 2-Chloro-5-(chloromethyl)thiazole.
- Synerzine. (2019). Safety Data Sheet: 4-Methyl-5-Thiazole Ethanol.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Chloro-5-chloromethylthiazole.
- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Thiazoleethanol, 4-methyl-.
-
PubChem. (n.d.). 2-Chloro-5-chloromethylthiazole. National Center for Biotechnology Information. Retrieved from [Link].
- STEMCELL Technologies. (2021). Safety Data Sheet: Chlormethiazole (Hydrochloride).
- Study.com. (n.d.). Disposing of Hazardous Materials: Public Safety & Controversy.
- MDPI. (n.d.). Genomic Insights into Dechloromonas sp. TW-R-39-2: A Dual-Function Bacterium for Heavy Metal Sequestration and Chlorinated Organic Degradation.
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link].
- Fisher Scientific. (2015). Safety Data Sheet.
-
University of South Florida. (2023). Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. Retrieved from [Link].
- GovInfo. (2021). Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations.
-
Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link].
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link].
- U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
-
U.S. Environmental Protection Agency. (2024). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Retrieved from [Link].
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. epa.gov [epa.gov]
- 8. youtube.com [youtube.com]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
